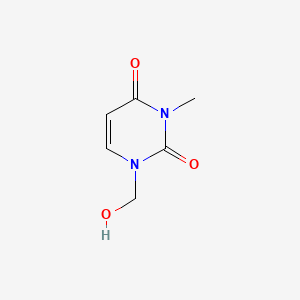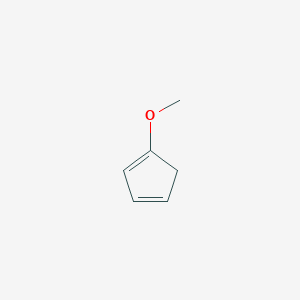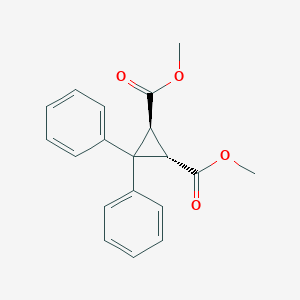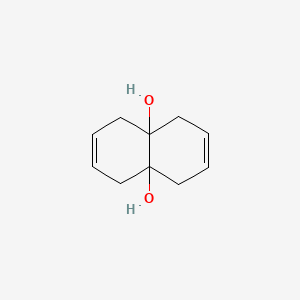
1,4,5,8-Tetrahydronaphthalene-4a,8a-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,5,8-Tetrahydronaphthalene-4a,8a-diol is an organic compound with the molecular formula C10H14O2 It is a derivative of naphthalene, characterized by the presence of hydroxyl groups at the 4a and 8a positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,4,5,8-Tetrahydronaphthalene-4a,8a-diol typically involves the reduction of naphthalene derivatives. One common method includes the catalytic hydrogenation of naphthalene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction proceeds through the formation of intermediate tetrahydronaphthalene, which is subsequently hydroxylated to yield the desired diol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and hydroxylation. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and catalyst concentration.
Analyse Chemischer Reaktionen
Types of Reactions: 1,4,5,8-Tetrahydronaphthalene-4a,8a-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH) or pyridine.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Ethers, esters, and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1,4,5,8-Tetrahydronaphthalene-4a,8a-diol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals, including fragrances and dyes.
Wirkmechanismus
The mechanism of action of 1,4,5,8-Tetrahydronaphthalene-4a,8a-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also participate in redox reactions, modulating cellular oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
1,4,5,8-Tetrahydronaphthalene: A precursor in the synthesis of the diol.
1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione: Another naphthalene derivative with distinct chemical properties.
1,2,3,4-Tetrahydronaphthalene: A related compound with different substitution patterns.
Uniqueness: 1,4,5,8-Tetrahydronaphthalene-4a,8a-diol is unique due to the specific positioning of its hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry.
Eigenschaften
CAS-Nummer |
76669-83-5 |
|---|---|
Molekularformel |
C10H14O2 |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
1,4,5,8-tetrahydronaphthalene-4a,8a-diol |
InChI |
InChI=1S/C10H14O2/c11-9-5-1-2-6-10(9,12)8-4-3-7-9/h1-4,11-12H,5-8H2 |
InChI-Schlüssel |
GZCDSGZXNMKSRQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CCC2(C1(CC=CC2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



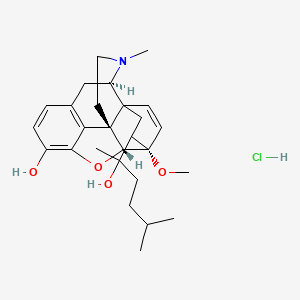
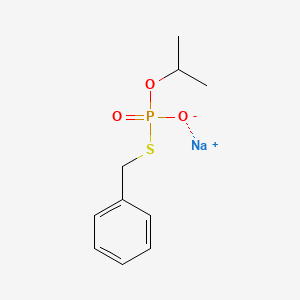
![Benzene, 1-methoxy-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B14444991.png)

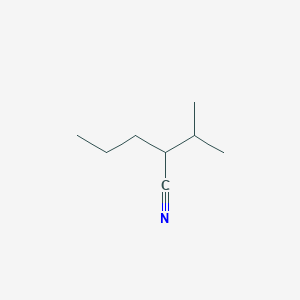

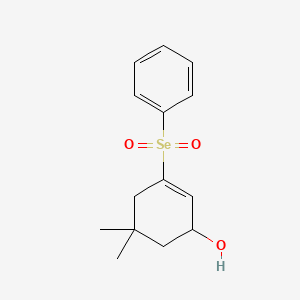
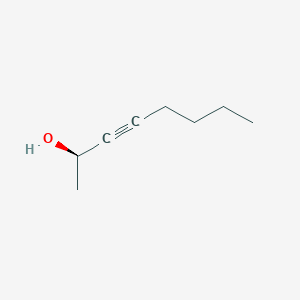
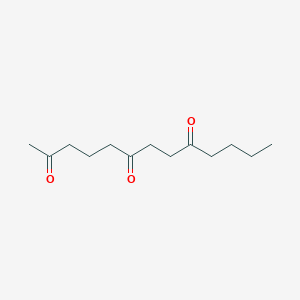
![tert-butyl N-[(2S)-1-amino-1-oxo-3-(phenylmethoxyamino)propan-2-yl]carbamate](/img/structure/B14445036.png)
